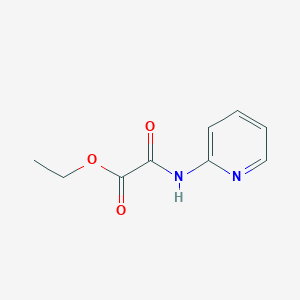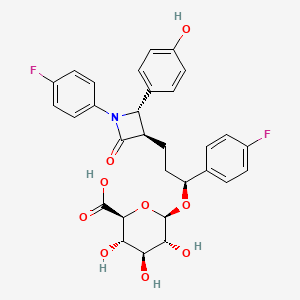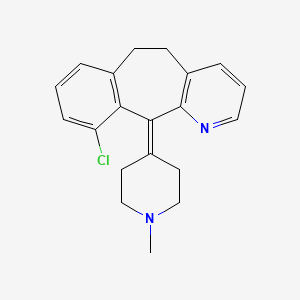
8-Dechloro-10-chloro-N-methyl Desloratadine
Vue d'ensemble
Description
8-Dechloro-10-chloro-N-methyl Desloratadine is a Loratadine impurity . It is an isomer of N-Methyl Desloratadine . The CAS Number is 38092-90-9 . The molecular formula is C20H21ClN2 , and the molecular weight is 324.85 .
Molecular Structure Analysis
The 8-Dechloro-10-chloro-N-methyl Desloratadine molecule contains a total of 47 bonds . There are 26 non-H bonds, 13 multiple bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 tertiary amine (aliphatic), and 1 Pyridine .Physical And Chemical Properties Analysis
The molecular formula of 8-Dechloro-10-chloro-N-methyl Desloratadine is C20H21ClN2 , and the molecular weight is 324.85 . It contains a total of 44 atoms, including 21 Hydrogen atoms, 20 Carbon atoms, 2 Nitrogen atoms, and 1 Chlorine atom .Applications De Recherche Scientifique
Metabolic Pathways and Enzyme Interaction
- Desloratadine is identified as a selective inhibitor of UGT2B10, a significant enzyme involved in its metabolism. This finding is crucial for understanding its interactions with other substances in the body (Kazmi et al., 2015).
Analytical Techniques
- Innovative methods for the analysis of Desloratadine in biological fluids have been developed, highlighting its relevance in pharmacological studies (Belal et al., 2016).
Pharmacologic Profile
- Desloratadine's pharmacologic profile offers insights into its binding potency and selectivity, which are essential for its efficacy in treating allergic conditions (Henz, 2001).
Anti-inflammatory Effects
- Research has demonstrated Desloratadine's anti-inflammatory activity, beyond its antihistamine properties. This includes inhibition of inflammatory mediators and leukocyte activation, relevant for conditions like allergic rhinitis and urticaria (Geha & Meltzer, 2001).
Histamine Receptor Antagonism
- Desloratadine acts as a potent antagonist of the human histamine H1 receptor, with studies indicating its slow dissociation from the receptor, contributing to its long-lasting effects (Anthes et al., 2002).
Pharmaceutical Development
- Studies have focused on developing new forms and derivatives of Desloratadine for improved therapeutic use, including work on addition compounds and stereoselective synthesis (Mezei et al., 2008; Liu et al., 2010).
Interaction with Other Drugs
- The interaction of Desloratadine with other drugs, like clopidogrel and gemfibrozil, has been studied to understand its metabolism and potential drug-drug interactions, important for patient safety (Itkonen et al., 2019).
Spectroscopic Analysis
- Spectroscopic methods have been developed for Desloratadine's determination, essential for quality control in pharmaceutical preparations (Ali et al., 2007).
Clinical Pharmacokinetics
- Studies on the pharmacokinetics of Desloratadine, including its metabolism and effect of food, are crucial for understanding its therapeutic window and dosing requirements (Wang et al., 2015).
Propriétés
IUPAC Name |
15-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2/c1-23-12-9-15(10-13-23)19-18-14(4-2-6-17(18)21)7-8-16-5-3-11-22-20(16)19/h2-6,11H,7-10,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMDPRYKTDFAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC=C3Cl)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desloratadine Impurity 6 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



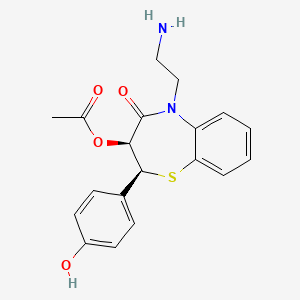

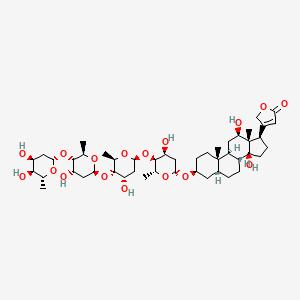
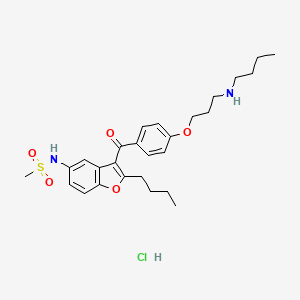
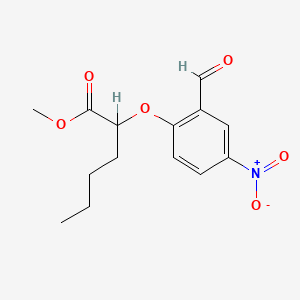
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)
![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)
